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Compound Name: Guajadial D

Cat. No.: B1496070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Psiguadial D is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium

guajava. As a member of the sesquiterpenoid-based meroterpenoid class, its unique chemical

architecture presents significant interest for natural product chemistry and drug discovery. The

structural elucidation of Psiguadial D is critical for understanding its biological activity and for

guiding further synthetic efforts. This technical guide provides a comprehensive overview of the

spectroscopic data for Psiguadial D, focusing on Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) analysis, complete with detailed experimental protocols

and workflow visualizations.

Spectroscopic Data of Psiguadial D
The definitive structure of Psiguadial D was established through extensive spectroscopic

analysis. The following tables summarize the key quantitative data.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine

the exact mass and molecular formula of the compound.
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Parameter Value Reference

Molecular Formula C₃₀H₃₄O₅ [1]

Molecular Weight 474.59 g/mol [1]

HRESIMS [M+H]⁺
m/z 475.2477 (calcd. for

C₃₀H₃₅O₅, 475.2479)
[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR experiments are fundamental to determining the carbon skeleton and relative

stereochemistry of Psiguadial D. The following data were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for Psiguadial D (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1' 4.52 d 10.0

2'α 2.15 m

2'β 1.85 m

3' 5.45 br s

5' 1.80 m

6'α 1.55 m

6'β 1.25 m

7' 1.60 m

9'α 1.95 m

9'β 1.75 m

10' 1.45 m

12' 4.85 s

12' 4.70 s

13' 1.70 s

14' 0.95 d 6.5

15' 1.05 d 6.5

2-CHO 10.32 s

4-CHO 10.30 s

6-OH 13.78 s

1''-7'' 7.20-7.35 m

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited

literature.[1]

Table 2: ¹³C NMR Spectroscopic Data for Psiguadial D (125 MHz, CDCl₃)
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Position δC (ppm) Position δC (ppm)

1 108.8 9' 48.9

2 165.8 10' 35.8

3 105.2 11' 150.2

4 167.5 12' 109.8

5 102.9 13' 22.5

6 162.9 14' 21.5

1' 85.1 15' 29.8

2' 40.1 1'' 138.5

3' 124.5 2'', 6'' 128.9

4' 135.2 3'', 5'' 128.3

5' 39.8 4'' 126.8

6' 25.9 2-CHO 192.1

7' 34.2 4-CHO 192.5

8' 28.5

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited

literature.[1]

Infrared (IR) Spectroscopy
Specific IR data for Psiguadial D is not readily available in the cited literature. However, based

on its functional groups and data from analogous Psidium meroterpenoids, the following

characteristic absorption bands can be expected.
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Functional Group Expected Absorption Range (cm⁻¹)

O-H stretch (phenolic) 3500 - 3200 (broad)

C-H stretch (aromatic/aliphatic) 3100 - 2850

C=O stretch (conjugated aldehyde) 1680 - 1640

C=C stretch (aromatic) 1600, 1475

Experimental Protocols
The isolation and characterization of Psiguadial D involve a multi-step process, from extraction

to purification and spectroscopic analysis.

Isolation of Psiguadial D
Extraction: Air-dried and powdered leaves of Psidium guajava are extracted with 95%

ethanol at room temperature. The solvent is then removed under reduced pressure to yield a

crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with

meroterpenoids, is concentrated.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., petroleum

ether-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification: Fractions containing Psiguadial D are combined and further purified using

preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). A

typical HPLC separation involves a C18 column with a mobile phase gradient of acetonitrile

and water (containing 0.01% trifluoroacetic acid).[1] Psiguadial D was reported to be isolated

with a retention time of 27.35 minutes under these conditions.[1]

Spectroscopic Analysis
NMR Spectroscopy:
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Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

Sample Preparation: The purified sample is dissolved in deuterated chloroform (CDCl₃).

¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral

width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR: A standard proton-decoupled pulse sequence is used. Due to the lower

sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) and a wider spectral

width (~240 ppm) are required.

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton

and proton-carbon correlations, which are essential for assigning the complex structure.

Mass Spectrometry:

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

Data Acquisition: A full scan is performed over a mass range of m/z 100-1500 to determine

the accurate mass of the parent ion, allowing for the unambiguous determination of the

molecular formula.

Visualizations
Experimental and Analytical Workflow
The structural elucidation of a natural product like Psiguadial D follows a systematic workflow,

integrating chromatographic separation with spectroscopic analysis.
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Workflow for the isolation and structural analysis of Psiguadial D.
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Logical Integration of Spectroscopic Data
The interpretation of spectroscopic data is a deductive process where information from multiple

techniques is combined to build a complete molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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